Bibr 1087 SE is derived from the metabolism of dabigatran etexilate, which itself is a prodrug that converts into dabigatran, the active form. The compound is primarily studied in the context of pharmacokinetics and drug metabolism, making it essential for understanding the efficacy and safety of anticoagulant therapies .
The synthesis of Bibr 1087 SE involves several steps that are critical in producing this intermediate metabolite. The methods typically include:
Bibr 1087 SE has a distinct molecular structure characterized by its functional groups that contribute to its activity as a thrombin inhibitor. Key aspects include:
Bibr 1087 SE participates in various chemical reactions that are crucial for its role in pharmacology:
The mechanism of action of Bibr 1087 SE revolves around its role as a precursor to dabigatran:
Bibr 1087 SE exhibits several physical and chemical properties relevant for its application:
Bibr 1087 SE has several applications within scientific research:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: